molecular formula C18H24N4O2 B2684340 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340737-01-0

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2684340
CAS No.: 1340737-01-0
M. Wt: 328.416
InChI Key: UQCYUGZGKOHWRA-UHFFFAOYSA-N
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Description

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a pyrimidinone core

Properties

IUPAC Name

3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-10-19-15(14(3)17(12)24-4)11-22-16(23)9-13(2)20-18(22)21-7-5-6-8-21/h9-10H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCYUGZGKOHWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC3=NC=C(C(=C3C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 4-methoxy-3,5-dimethylpyridine, undergoes a series of reactions to introduce the methylene group at the 2-position.

    Pyrimidinone Core Construction: The intermediate is then reacted with appropriate reagents to form the pyrimidinone core. This step often involves cyclization reactions under controlled conditions.

    Introduction of the Pyrrolidine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and its potential as a lead compound in drug discovery.

    Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3,5-dimethyl-2-pyridinemethanol
  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole
  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Uniqueness

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one stands out due to its unique combination of structural features, including the pyrrolidine ring and the pyrimidinone core This distinct structure imparts specific chemical and biological properties that differentiate it from similar compounds

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